Home > Products > Screening Compounds P76 > LL-37 KRI Trifluoroacetate
LL-37 KRI Trifluoroacetate - 672333-78-7

LL-37 KRI Trifluoroacetate

Catalog Number: EVT-6428557
CAS Number: 672333-78-7
Molecular Formula: C111H191F3N36O31
Molecular Weight: 2582.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LL-37 KRI Trifluoroacetate is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. It is notable for its broad-spectrum antimicrobial properties, making it a subject of interest in biomedical research. This compound is classified as an antimicrobial peptide, which plays a crucial role in the innate immune response by targeting various pathogens, including bacteria, fungi, and viruses. The trifluoroacetate salt form enhances its stability and solubility, facilitating its application in scientific studies and potential therapeutic uses.

Source and Classification

LL-37 is derived from the human cathelicidin antimicrobial peptide (CAMP) family, specifically from the precursor protein hCAP-18. The peptide's sequence is characterized by a high proportion of cationic and hydrophobic amino acids, which contribute to its ability to disrupt microbial membranes. The classification of LL-37 KRI Trifluoroacetate falls under the category of antimicrobial peptides, which are essential components of the innate immune system in humans and many other organisms.

Synthesis Analysis

Methods

The synthesis of LL-37 KRI Trifluoroacetate typically employs solid-phase peptide synthesis techniques using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially while protecting groups are used to prevent unwanted reactions.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid. Purification is commonly achieved through high-performance liquid chromatography (HPLC), ensuring a purity level exceeding 95% .
  3. Characterization: The identity and purity of the synthesized peptide are confirmed using mass spectrometry and analytical HPLC .
Molecular Structure Analysis

Structure

LL-37 KRI Trifluoroacetate has a complex structure characterized by its amphipathic nature, which facilitates interaction with lipid membranes. The molecular formula is C111H191F3N36O31C_{111}H_{191}F_3N_{36}O_{31} with a molecular weight of approximately 4450 Da .

Data

The structural analysis reveals that LL-37 contains 37 amino acids with specific sequences that confer its antimicrobial activity. The presence of multiple basic residues contributes to its positive charge at physiological pH, enhancing its interaction with negatively charged bacterial membranes.

Chemical Reactions Analysis

Reactions

LL-37 KRI Trifluoroacetate exhibits various chemical reactions typical of peptides, including hydrolysis and oxidation under certain conditions. Its reactivity can be influenced by pH and temperature.

Technical Details

  1. Hydrolysis: In aqueous environments, LL-37 can undergo hydrolysis, leading to the breakdown of peptide bonds.
  2. Oxidation: Exposure to oxidative agents may modify specific residues within the peptide, potentially altering its activity.
Mechanism of Action

Process

The mechanism by which LL-37 KRI Trifluoroacetate exerts its antimicrobial effects involves several steps:

  1. Membrane Disruption: The peptide interacts with microbial membranes, leading to pore formation or membrane destabilization.
  2. Cellular Uptake: LL-37 can penetrate bacterial cells, disrupting intracellular processes.
  3. Immune Modulation: Beyond direct antimicrobial action, LL-37 also modulates immune responses by recruiting immune cells and promoting wound healing .

Data

Studies have demonstrated that LL-37's minimal inhibitory concentrations vary depending on the target organism, indicating its potency against various pathogens .

Physical and Chemical Properties Analysis

Physical Properties

LL-37 KRI Trifluoroacetate is typically presented as a white powder or lyophilized form. It is soluble in water and organic solvents such as acetonitrile.

Chemical Properties

  1. Stability: The trifluoroacetate salt form enhances stability under physiological conditions.
  2. pH Sensitivity: The activity of LL-37 may vary with pH changes due to its ionizable groups.

Relevant analyses indicate that LL-37 maintains antimicrobial activity across a range of pH levels .

Applications

LL-37 KRI Trifluoroacetate has significant scientific applications:

  1. Antimicrobial Research: It serves as a model compound for studying antimicrobial peptides' mechanisms and efficacy against resistant strains.
  2. Biomedical Applications: Investigated for potential use in wound healing, infection control, and as an adjunct in antibiotic therapy.
  3. Drug Development: Its properties are being explored for developing new therapeutic agents targeting infections caused by multidrug-resistant bacteria .
Molecular Mechanisms of LL-37 KRI Trifluoroacetate in Pathophysiological Contexts

Role in Lipopolysaccharide (LPS) Neutralization and Endotoxin Signaling Pathways

LL-37 KRI trifluoroacetate exerts profound LPS-neutralizing activity through electrostatic interactions between its cationic residues and the anionic phosphate groups of lipid A. This binding capacity disrupts endotoxin signaling by competitively inhibiting LPS binding to key receptors like CD14 and the TLR4/MD-2 complex. Structural analyses confirm that LL-37's N-terminal domain (residues 1-12) exhibits particularly high affinity for lipid A, facilitating molecular sequestration of endotoxin subunits [7] [9].

The downstream immunomodulatory consequences are significant:

  • Inhibition of TLR4 dimerization and subsequent MyD88/TRIF-dependent signaling cascades
  • Suppression of NF-κB translocation (see Section 1.3 for detailed mechanisms)
  • Reduction in pro-inflammatory cytokine storms characteristic of sepsis and endotoxemia

Experimental data demonstrate that pretreatment of monocytes with LL-37 KRI trifluoroacetate (10 µg/mL) significantly reduces LPS-induced IL-8 production by >80%. Crucially, this protective effect is abolished if LL-37 is removed prior to LPS exposure, confirming extracellular neutralization as its primary mechanism of action [2].

Table 1: Mechanisms of LL-37-Mediated LPS Neutralization

Interaction TargetMolecular ConsequencePathophysiological Impact
Lipid A phosphate groupsElectrostatic shieldingDisrupted LPS micelle formation
CD14 binding siteCompetitive inhibitionReduced endotoxin recognition
TLR4/MD-2 complexBlocked receptor assemblyAttenuated MyD88 signaling
Extracellular LPS aggregatesPeptide-endotoxin precipitationDecreased bioactive LPS availability

Interactions with Bacterial Membranes: Cationic Charge and Amphipathic Helix Dynamics

The cationic charge distribution (+6 at physiological pH) and dynamic amphipathicity of LL-37 KRI trifluoroacetate govern its membrane-targeting capabilities. Circular dichroism and NMR studies in membrane-mimetic environments confirm that LL-37 adopts a curved α-helical conformation (residues 2-31) with distinct polar and nonpolar faces. This structural arrangement facilitates:

  • Electrostatic attraction to anionic bacterial membranes (phosphatidylglycerol, cardiolipin) over zwitterionic mammalian membranes
  • Insertion via hydrophobic sectors disrupting lipid packing
  • Toroidal pore formation leading to membrane permeabilization

The trifluoroacetate counterion enhances peptide solubility without altering these fundamental interaction dynamics. Membrane perturbation mechanisms vary by pathogen:

  • Gram-negative bacteria: Initial interaction with LPS outer membrane precedes inner membrane disruption
  • Gram-positive bacteria: Direct engagement with anionic teichoic acids in cell walls
  • Biofilms: Penetration of extracellular polymeric substances targeting membrane integrity of embedded cells

Notably, colistin-resistant Klebsiella pneumoniae strains with mgrB mutations exhibit cross-resistance to LL-37 at high concentrations (≥50 µg/mL), confirming overlapping membrane-targeting mechanisms. However, this resistance does not extend to physiological LL-37 concentrations (<10 µg/mL) in infection models [8].

Modulation of NF-κB and Pro-Inflammatory Cytokine Suppression

LL-37 KRI trifluoroacetate demonstrates multi-tiered suppression of NF-κB activation:

  • Cytoplasmic inhibition: Attenuates IκBα phosphorylation and degradation (Ser32/36)
  • Kinase modulation: Suppresses IKKα/β activation (Ser180/181)
  • Transcriptional regulation: Reduces nuclear translocation of p65/p50 dimers

These effects were quantified in THP-1 monocytic cells where LL-37 pretreatment (1hr, 10µg/mL) reduced LPS-induced:

  • IκBα degradation by 75% within 15 minutes
  • Phospho-IKKα/β levels by 60%
  • Subsequent IL-8 secretion by >80% at 24 hours [2]

Beyond TLR4 pathways, LL-37 modulates scavenger receptor-dependent signaling. Knockdown experiments in keratinocytes reveal that LL-37-induced VEGF-A and COX-2 expression depends on SCARB1 (SR-B1), OLR1 (SR-E1), and AGER (SR-J1), indicating broader receptor engagement than previously recognized [5]. This receptor promiscuity enables context-dependent immunomodulation: suppressing excessive inflammation during endotoxemia while enhancing defense functions in barrier tissues.

Attenuation of LPS-Induced IL-8 Production in Cystic Fibrosis Models

Cystic fibrosis (CF) airways exhibit a paradoxical immune dysregulation: despite elevated LL-37 concentrations (5-10x normal), persistent inflammation and ineffective bacterial clearance prevail. LL-37 KRI trifluoroacetate addresses this paradox through two key mechanisms in CF models:

  • Direct LPS neutralization: As described in Section 1.1, reducing Pseudomonas aeruginosa LPS signaling
  • Restoration of bioavailable peptide: Displacement from polyanionic complexes (Section 1.5)

Research using CF sputum/BAL fluid demonstrates that physiological concentrations of exogenous LL-37 (10µg/mL) inhibit P. aeruginosa LPS-induced IL-8 production by 78%. Crucially, this inhibition is abolished in untreated CF samples due to peptide sequestration but restored upon:

  • Heparinase II treatment: Digests glycosaminoglycan (GAG) networks
  • DNase administration: Degrades DNA-F-actin bundles
  • Hypertonic saline (7%): Disrupts electrostatic interactions via ionic competition

Nebulized hypertonic saline clinically enhances LL-37's anti-inflammatory effects in vivo by liberating peptide from GAG complexes, reducing IL-8 levels in CF airways by 40-60% [2] [4].

Competitive Binding with Polyanionic Molecules (DNA, Glycosaminoglycans) in Disease Microenvironments

The cationic nature of LL-37 KRI trifluoroacetate renders it susceptible to functional inhibition through electrostatic interactions with polyanionic molecules abundant in chronic inflammatory milieus:

Table 2: Polyanionic Interferents in Disease Microenvironments

PolyanionDisease ContextConsequence for LL-37Restoration Strategies
Glycosaminoglycans (Heparan sulfate, Chondroitin sulfate)CF lungs, Chronic woundsPeptide sequestration → Loss of antimicrobial/anti-inflammatory activityHeparinase II digestion, Hypertonic saline
Neutrophil extracellular DNACF, Psoriasis, SLELL-37-DNA complex formation → Autoantigen generationDNase treatment
F-actinNecrotic tissue sitesSteric hindrance of membrane accessGelsolin-mediated F-actin depolymerization
Bacterial polysaccharidesBiofilm microenvironmentsCompetitive binding → Reduced peptide bioavailabilityCombinatorial enzyme/peptide therapy

In CF airways, >90% of endogenous LL-37 complexes with GAGs and DNA, reducing its effective concentration 10-fold. These complexes protect LL-37 from proteolytic degradation (e.g., by neutrophil elastase) but abolish its antimicrobial and LPS-neutralizing functions. Molecular restoration strategies focus on competitive displacement: hypertonic saline increases sodium ion concentration, disrupting electrostatic bonds and liberating functional peptide [2] [4].

Similarly, in autoimmune pathologies like psoriasis, LL-37-DNA complexes activate plasmacytoid dendritic cells via TLR9, driving IFN-α production and autoimmunity. This dual role exemplifies the context-dependent functionality of LL-37 KRI trifluoroacetate: while its binding capacity underlies therapeutic LPS neutralization, inadvertent interactions with host polyanions may exacerbate inflammation in specific disease states [6].

Compound Names Mentioned:

  • LL-37 KRI trifluoroacetate
  • Lipopolysaccharide (LPS)
  • Lipid A
  • Glycosaminoglycans (GAGs)
  • Heparan sulfate
  • Chondroitin sulfate
  • Neutrophil extracellular DNA
  • F-actin
  • Bacterial polysaccharides
  • IL-8
  • NF-κB
  • TLR4/MD-2 complex
  • CXCL10
  • VEGF-A
  • COX-2 (PTGS2)

Properties

CAS Number

672333-78-7

Product Name

LL-37 KRI Trifluoroacetate

IUPAC Name

(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C111H191F3N36O31

Molecular Weight

2582.9 g/mol

InChI

InChI=1S/C109H190N36O29.C2HF3O2/c1-14-58(11)83(142-92(160)66(34-25-45-125-108(119)120)128-89(157)68(37-39-77(113)148)132-100(168)81(56(7)8)140-102(170)84(59(12)15-2)143-91(159)65(33-24-44-124-107(117)118)127-86(154)62(112)30-19-21-41-110)101(169)131-63(31-20-22-42-111)87(155)138-74(52-80(152)153)97(165)136-72(50-61-28-17-16-18-29-61)95(163)134-70(48-54(3)4)94(162)129-64(32-23-43-123-106(115)116)88(156)137-73(51-78(114)149)96(164)135-71(49-55(5)6)98(166)141-82(57(9)10)104(172)145-47-27-36-76(145)99(167)130-67(35-26-46-126-109(121)122)93(161)144-85(60(13)147)103(171)133-69(38-40-79(150)151)90(158)139-75(53-146)105(173)174;3-2(4,5)1(6)7/h16-18,28-29,54-60,62-76,81-85,146-147H,14-15,19-27,30-53,110-112H2,1-13H3,(H2,113,148)(H2,114,149)(H,127,154)(H,128,157)(H,129,162)(H,130,167)(H,131,169)(H,132,168)(H,133,171)(H,134,163)(H,135,164)(H,136,165)(H,137,156)(H,138,155)(H,139,158)(H,140,170)(H,141,166)(H,142,160)(H,143,159)(H,144,161)(H,150,151)(H,152,153)(H,173,174)(H4,115,116,123)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126);(H,6,7)/t58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-,84-,85-;/m0./s1

InChI Key

NQKSNUOJJHDEJJ-WGCIEQMISA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.